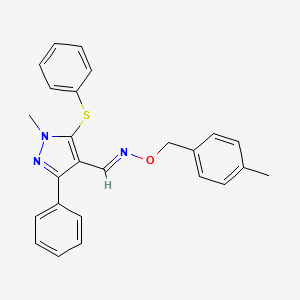

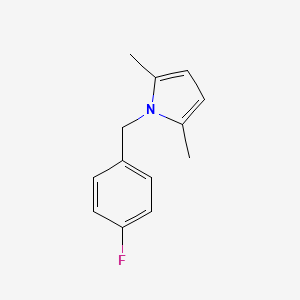

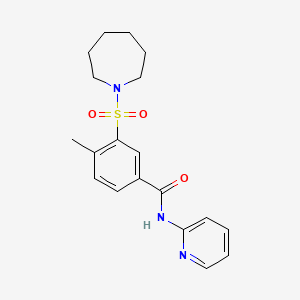

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime” appears in a patent application titled "Compounds and Methods for Treating Pain" . The inventors are Josef Penninger, Graham Gregory Neely, Shane Mcmanus, and Henrik Nilsson, and the assignee is AKRON MOLECULES GMBH .

Aplicaciones Científicas De Investigación

Synthesis and Structure

Synthesis and Magnetic Properties : Aminomethylene derivatives of pyrazole-5-one and pyrazole-5-thione were synthesized, leading to dinuclear metal-chelates with interesting magnetic and spectral properties, which were analyzed using DFT quantum-chemical calculations (Uraev et al., 2020).

Sonogashira-Type Reactions : The compound was used as a precursor in Sonogashira-type cross-coupling reactions, providing a straightforward approach to Pyrazolo[4,3-c]pyridines, which have potential applications in various fields (Vilkauskaitė et al., 2011).

Crystal Structure and Synthesis : The crystal structure of related pyrazole-4-carbaldehyde oximes was determined, providing insights into the physical and chemical properties of these compounds (Attaryan et al., 2012).

Chemical Properties and Reactions

Vilsmeier–Haack Reaction Approach : This approach was used for the synthesis of new series of compounds, indicating the versatility of the compound for chemical transformations and its potential applications in antimicrobial activities (Bhat et al., 2016).

Synthesis of Pyrazole Derivatives : The compound was involved in the synthesis of new pyrazole derivatives with potential applications in dyeing and possibly biological properties (Bagdatli & Ocal, 2012).

Formation of Heterocycles : Demonstrated the ability to be converted into novel heterocycles, showcasing its versatility as a precursor in organic synthesis (Haider et al., 2005).

Biological and Antimicrobial Properties

Antimicrobial Agents Synthesis : The compound is used in synthesizing antimicrobial agents, showcasing its importance in medicinal chemistry (Ramadan et al., 2018).

Antibacterial Evaluation : Derivatives of the compound were evaluated for their antibacterial activities, highlighting its potential application in developing new antibacterial agents (Chopde et al., 2012).

Growth Promoting Effects on Plants : Synthesized compounds from derivatives showed promising effects on the growth of certain plants, indicating its potential application in agriculture (Hassan et al., 2020).

Propiedades

IUPAC Name |

(E)-N-[(4-methylphenyl)methoxy]-1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3OS/c1-19-13-15-20(16-14-19)18-29-26-17-23-24(21-9-5-3-6-10-21)27-28(2)25(23)30-22-11-7-4-8-12-22/h3-17H,18H2,1-2H3/b26-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDLRJYMVQKFMH-YZSQISJMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)

![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)